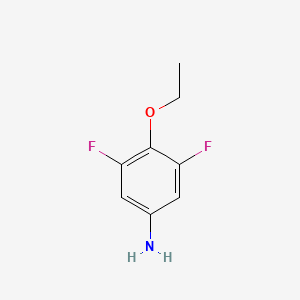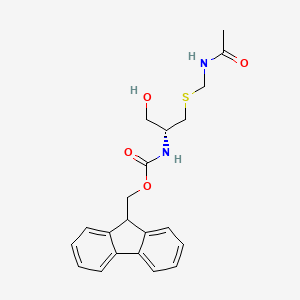
fmoc-Cysteinol(acm)
描述
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly referred to as fmoc-Cysteinol(acm), is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino terminus, while the acetamidomethyl group protects the thiol side chain of cysteine .
作用机制
Target of Action
Fmoc-Cysteinol(acm) is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. The compound plays a crucial role in protecting the cysteine thiol group during peptide synthesis .
Mode of Action
Fmoc-Cysteinol(acm) operates by protecting the cysteine thiol group during the synthesis of peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-Cysteinol(acm) facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s protective groups enable the controlled formation of peptide bonds, leading to the desired peptide sequence .
Pharmacokinetics
The Acm group is stable to trifluoroacetic acid (TFA), a common reagent in peptide synthesis .
Result of Action
The use of Fmoc-Cysteinol(acm) results in the successful synthesis of complex peptides with precise control over the sequence and structure . After the peptide synthesis is complete, the protective groups can be removed under specific conditions to reveal the functional thiol group of the cysteine .
Action Environment
The action of Fmoc-Cysteinol(acm) is influenced by the solvent used in the peptide synthesis process . For example, in non-polar solvents, the oxidation of the Acm group is extremely sluggish . Therefore, the choice of solvent can significantly impact the efficacy and stability of Fmoc-Cysteinol(acm) in peptide synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Protection of the Thiol Group: The thiol group is protected by reacting it with acetamidomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity .
化学反应分析
Types of Reactions
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed under specific conditions to expose the reactive amino and thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or thallium(III) trifluoroacetate are used for oxidation.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Major Products Formed
The major products formed from these reactions include cysteinyl peptides and cystinyl peptides, depending on the reaction conditions and reagents used .
科学研究应用
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine has numerous applications in scientific research:
Peptide Synthesis: It is extensively used in solid-phase peptide synthesis to protect the amino and thiol groups of cysteine.
Protein Engineering: It facilitates the synthesis of complex disulfide-rich peptides and proteins.
Drug Delivery: It is used in the development of pH-responsive drug delivery systems for targeted cancer therapy.
Bioconjugation: It is employed in the labeling and modification of proteins for various biochemical studies.
相似化合物的比较
N-α-Fluorenylmethyloxycarbonyl-S-acetamidomethyl-L-cysteine is unique due to its dual protective groups. Similar compounds include:
N-α-Fluorenylmethyloxycarbonyl-S-triphenylmethyl-L-cysteine: This compound has a triphenylmethyl group instead of an acetamidomethyl group, offering different stability and deprotection conditions.
N-α-Fluorenylmethyloxycarbonyl-S-tert-butyl-L-cysteine: This compound uses a tert-butyl group for thiol protection, which is removed under different conditions compared to acetamidomethyl.
These compounds offer alternative protective strategies depending on the specific requirements of the peptide synthesis process.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-(acetamidomethylsulfanyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14(25)22-13-28-12-15(10-24)23-21(26)27-11-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20,24H,10-13H2,1H3,(H,22,25)(H,23,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFSHOJZXAWJQ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



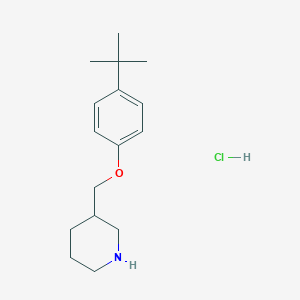
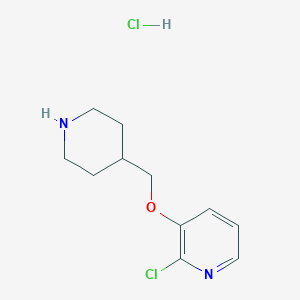
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
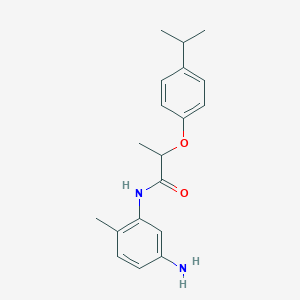
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
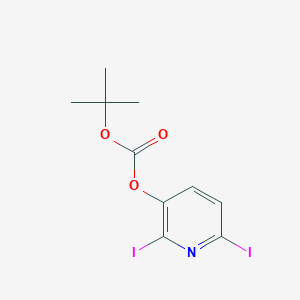
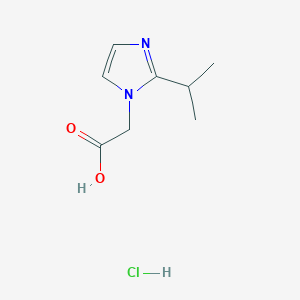
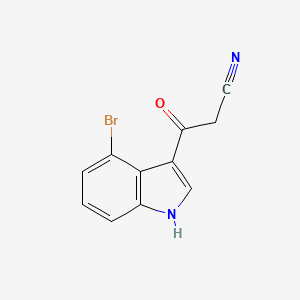
![Ethyl 4-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
